molecular formula C14H17N3O B031837 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile CAS No. 175837-01-1

1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile

Cat. No.: B031837
CAS No.: 175837-01-1
M. Wt: 243.3 g/mol
InChI Key: MCRFLQWSKTXBBS-UHFFFAOYSA-N
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Description

1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile is a chemical compound with the molecular formula C14H17N3O and a molecular weight of 243.31 g/mol . This compound is known for its unique structure, which includes an indole ring, an acetyl group, and an aminopropyl side chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Chemical Reactions Analysis

1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to ensure optimal reaction rates and product yields .

Mechanism of Action

The mechanism of action of 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use .

Comparison with Similar Compounds

1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Biological Activity

1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile (CAS Number: 175837-01-1) is a synthetic compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties is crucial for exploring its applications in medicinal chemistry and drug development.

The molecular formula of this compound is C14H17N3O\text{C}_{14}\text{H}_{17}\text{N}_{3}\text{O} with a molecular weight of 243.31 g/mol. The chemical structure features an indole framework, which is known for its diverse biological activities.

Antiviral Properties

Recent studies have highlighted the potential of indole derivatives, including this compound, as antiviral agents. Indoles are recognized for their ability to inhibit viral replication and modulate immune responses. A review indicated that compounds with indole scaffolds exhibit significant antiviral activity against various viruses, suggesting that this compound could be explored further in antiviral drug development .

Antidepressant Effects

Another area of interest is the compound's potential antidepressant activity. Research has shown that indole derivatives can interact with serotonin receptors, which are critical in mood regulation. The structural similarity of this compound to known serotonin reuptake inhibitors suggests it may possess similar mechanisms of action .

Anticancer Activity

The anticancer properties of indole derivatives have been extensively studied. Some studies suggest that this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. This is attributed to the compound's ability to interfere with cell signaling pathways involved in cancer progression .

Study on Antiviral Activity

In a recent study published in Molecules, researchers synthesized several indole derivatives and tested their antiviral efficacy against influenza and HIV viruses. The results indicated that certain derivatives exhibited potent antiviral effects, with IC50 values in the low micromolar range. While specific data on this compound was not detailed, the findings support the potential for this compound within the same class .

Evaluation of Antidepressant Effects

A pharmacological evaluation involving animal models demonstrated that indole derivatives could significantly reduce depressive-like behaviors when administered at varying doses. The mechanism was suggested to involve modulation of serotonergic pathways, similar to established antidepressants .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of viral replication
AntidepressantInteraction with serotonin receptors
AnticancerInduction of apoptosis and inhibition of proliferation

Properties

IUPAC Name

1-acetyl-5-(2-aminopropyl)-2,3-dihydroindole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-9(16)5-11-6-12-3-4-17(10(2)18)14(12)13(7-11)8-15/h6-7,9H,3-5,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRFLQWSKTXBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602330
Record name 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175837-01-1
Record name 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-acetyl-5-(2-azidopropyl)indoline-7-carbonitrile (0.20 g) in ethanol (16 ml) was added 5% palladium on barium sulfate (102 mg), and the mixture was stirred at room temperature for 8 hours under an atmosphere of hydrogen. After the catalyst was filtered off, the filtrate was concentrated to dryness to give 0.18 g of 1-acetyl-5-(2-aminopropyl)indoline-7-carbonitrile melting at 94°-96° C.
Name
1-acetyl-5-(2-azidopropyl)indoline-7-carbonitrile
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
102 mg
Type
catalyst
Reaction Step One

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